5-(4-Methoxybenzamido) isoquinoline
CAS No.:
Cat. No.: VC13864925
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O2 |
|---|---|
| Molecular Weight | 278.30 g/mol |
| IUPAC Name | N-isoquinolin-5-yl-4-methoxybenzamide |
| Standard InChI | InChI=1S/C17H14N2O2/c1-21-14-7-5-12(6-8-14)17(20)19-16-4-2-3-13-11-18-10-9-15(13)16/h2-11H,1H3,(H,19,20) |
| Standard InChI Key | KFHGBPIRWMBMBV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |
Introduction
Chemical Identity and Structural Features
5-(4-Methoxybenzamido) isoquinoline is an aromatic amide with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.30 g/mol. Its structure comprises two primary components:
-
Isoquinoline ring: A bicyclic heterocycle containing a nitrogen atom at position 2.
-
4-Methoxybenzamide group: A benzamide derivative with a methoxy (-OCH₃) substituent at the para position of the phenyl ring.
The amide functional group (-C(=O)N-) bridges the isoquinoline and benzamide moieties, creating a planar conformation that facilitates interactions with protein binding pockets. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography confirm the spatial arrangement of the molecule, particularly the orientation of the methoxy group, which plays a critical role in modulating receptor affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.30 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (amide O, methoxy O) |
| Rotatable Bonds | 3 |
Pharmacological Properties
Sigma Receptor Selectivity
5-(4-Methoxybenzamido) isoquinoline demonstrates high selectivity for σ2 over σ1 receptors, a property attributed to the electron-donating methoxy group at the benzamide’s para position. In competitive binding assays, the compound exhibits a 631-fold higher affinity for σ2 (Ki = 8.3 nM) compared to σ1 (Ki = 5.23 μM) . This selectivity surpasses that of analogs with electron-withdrawing groups (e.g., nitro substituents), which show reduced σ2 affinity .
Table 2: Substituent Effects on Sigma Receptor Affinity
| Compound | Substituent (Position) | σ1 Ki (μM) | σ2 Ki (nM) | σ2/σ1 Selectivity |
|---|---|---|---|---|
| 5e | Methoxy (para) | 5.23 | 8.3 | 631 |
| 5a | Nitro (ortho) | 1.98 | 210 | 9.4 |
| 5d | Nitro (para) | 0.76 | 450 | 1.7 |
Mechanism of Action
The compound’s planar structure allows it to occupy the hydrophobic binding pocket of σ2 receptors, which are overexpressed in proliferating cancer cells . Interaction with these receptors is hypothesized to disrupt calcium signaling and induce apoptosis, making it a candidate for anticancer therapies . Additionally, σ2 receptors modulate dopamine and glutamate neurotransmission, suggesting potential applications in neurological disorders such as schizophrenia and Alzheimer’s disease .
Future Research Directions
-
Structural Modifications: Introducing halogens or alkyl groups at the isoquinoline’s 6-position may enhance blood-brain barrier penetration or σ2 affinity .
-
In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity assessments in animal models are essential for clinical translation .
-
Target Validation: Elucidating the σ2 receptor’s crystal structure could enable structure-activity relationship (SAR) studies to optimize ligand design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume